1-Tosylpyrrole
Overview
Description
1-Tosylpyrrole, also known as 1-(4-methylbenzenesulfonyl)pyrrole, is a derivative of pyrrole. It is characterized by the presence of a tosyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom of the pyrrole ring. This compound is a beige to light brown crystalline powder and is widely used in organic synthesis due to its stability and reactivity .
Scientific Research Applications
1-Tosylpyrrole has numerous applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tosylpyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-Tosylpyrrole undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrole derivatives, while oxidation can produce pyrrole-2-carboxylic acid .
Mechanism of Action
The mechanism of action of 1-Tosylpyrrole involves its chemical interactions and binding properties. For instance, the compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its ability to undergo further chemical transformations makes it valuable in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Tosyl-3-pyrrolecarboxylic acid
- 2-Acetyl-1-tosylpyrrole
- N-(p-Toluenesulfonyl)indole
- 3-Acetyl-1-tosylpyrrole
- 1-(4-Methylphenyl)sulfonyl-1H-indole-3-carbaldehyde
Uniqueness
1-Tosylpyrrole is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWIEWFMRVJGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348694 | |
Record name | 1-Tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-64-4 | |
Record name | 1-Tosylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17639-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-Toluenesulfonyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Tosylpyrrole a useful building block in organic synthesis?
A: this compound exhibits versatility in undergoing various chemical transformations, making it a valuable precursor for synthesizing complex molecules. Notably, its reactivity towards Friedel-Crafts acylation allows for the introduction of acyl groups at the 2- and 3- positions of the pyrrole ring []. This modification paves the way for further transformations, such as the synthesis of 3-vinylpyrroles [] and 3-butadienyl-1-tosylpyrroles [].
Q2: Can you provide examples of how specific derivatives of this compound are synthesized?
A2: Certainly! Research highlights the synthesis of various this compound derivatives:
- 3-Butadienyl-1-tosylpyrroles: These compounds are synthesized from 3-acyl derivatives of this compound via a pathway involving secondary and tertiary 3-hydroxyalkyl-1-tosylpyrroles. The key step involves the dehydration of these alcohol intermediates under carefully controlled conditions to achieve high chemo- and diastereocontrol [].
- 3-Vinylpyrroles: A synthetic route utilizes readily available 3-acetyl-1-tosylpyrroles as starting materials. This process, employing cost-effective reagents, yields pure 3-vinylpyrroles after a straightforward purification step [].
- 2-(1-Tosylpyrrolyl)propanals: These derivatives are efficiently prepared via rhodium-catalyzed hydroformylation of 2-vinyl- and 3-vinyl-1-tosylpyrroles. The resulting aldehydes can be further transformed into various useful derivatives [, ].
Q3: Are there any studies on the catalytic applications of this compound derivatives?
A: While the provided research doesn't directly focus on the catalytic properties of this compound or its derivatives, they highlight its use in synthesizing compounds relevant to catalysis. For instance, the palladium-catalyzed Suzuki cross-coupling reactions utilize 3-iodo-2-formyl-1-tosylpyrroles for efficient coupling with diverse arylboronic acids []. This reaction is crucial in synthesizing complex molecules, including natural products like (-)-rhazinilam and its analogues.
Q4: What spectroscopic data is available for characterizing this compound derivatives?
A: Research on 3-Benzoyl-1-tosylpyrrole [] provides insights into its structural characterization using X-ray crystallography. The study reveals that the compound crystallizes in the monoclinic space group P2 1 /c. Further analysis reveals the nitrogen atom of the pyrrole ring adopts a near-planar configuration, while the pyrrole and benzoyl rings are non-coplanar, forming a dihedral angle of 51.63°.
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